

# Specificity Showdown: Covalent vs. Allosteric p97 Inhibitors in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers navigating the landscape of p97-targeted therapies, this report delves into a critical comparison of covalent and allosteric p97 inhibitors. We provide a detailed analysis of their specificity, supported by experimental data, to aid in the selection of the most appropriate tool for preclinical research and drug development.

The AAA+ ATPase p97 (also known as VCP) has emerged as a compelling therapeutic target in oncology and other diseases due to its central role in protein homeostasis.[1][2][3] p97 is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[1][2][3][4] Consequently, inhibiting p97 offers a promising strategy to disrupt these pathways and selectively target cells under proteotoxic stress, such as cancer cells.[2][3][4]

Two primary classes of small molecule inhibitors have been developed to target p97: ATP-competitive (often covalent) and allosteric inhibitors. While both aim to abrogate p97's ATPase activity, they do so via distinct mechanisms, leading to significant differences in their specificity and off-target effect profiles. This guide provides an objective comparison of these two classes, focusing on key specificity data and the experimental methodologies used to generate them.

## **Quantitative Comparison of p97 Inhibitors**

The following tables summarize the inhibitory potency and selectivity of representative covalent (ATP-competitive) and allosteric p97 inhibitors.



| Covalent/ATP-<br>Competitive<br>Inhibitors | Target                        | IC50 (nM)           | Notes                                                                                                                                                                   |
|--------------------------------------------|-------------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CB-5083                                    | p97 (D2 ATPase<br>domain)     | 11                  | ATP-competitive, reversible.[5] Failed in Phase I clinical trials due to off-target effects on phosphodiesterase-6 (PDE6), causing visual disturbances.[5] [6][7][8][9] |
| FL-18                                      | p97 (D2 ATP site<br>Cysteine) | 59.3                | Targeted covalent inhibitor with proteome-wide selectivity.[10]                                                                                                         |
| ML240                                      | p97 (D2 ATPase<br>domain)     | ~100-200 (inferred) | ATP-competitive, D2-selective.[11][12]                                                                                                                                  |
| ML241                                      | p97 (D2 ATPase<br>domain)     | ~100-200 (inferred) | ATP-competitive, D2-selective.[11][12]                                                                                                                                  |



| Allosteric Inhibitors | Target                                      | IC50 (nM) | Notes                                                                                                                                                                                                                           |
|-----------------------|---------------------------------------------|-----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NMS-873               | p97 (Allosteric site at<br>D1-D2 interface) | 30        | Highly selective for p97 over other AAA ATPases and kinases. [13] However, it has shown some off-target effects on mitochondrial oxidative phosphorylation.[14] Can overcome resistance to ATP-competitive inhibitors. [15][16] |
| UPCDC-30245           | p97 (Allosteric site)                       | N/A       | Can overcome resistance to ATP-competitive inhibitors. [15][16]                                                                                                                                                                 |

# **Mechanisms of Action and Specificity**

The distinct binding modes of covalent and allosteric inhibitors fundamentally influence their specificity.

Covalent/ATP-Competitive Inhibitors like CB-5083 function by competing with ATP for binding to the D2 ATPase domain of p97.[6] While potent, the high degree of similarity among ATP-binding sites across the proteome presents a significant challenge for achieving high specificity. This is exemplified by the off-target inhibition of PDE6 by CB-5083, which ultimately led to the termination of its clinical trials.[7][8][9] More recent developments in targeted covalent inhibitors, such as FL-18, which irreversibly binds to a specific cysteine residue within the D2 ATP site, have shown promise for improved proteome-wide selectivity.[10]

Allosteric Inhibitors, such as NMS-873, bind to a unique pocket at the interface of the D1 and D2 domains, a site that is not conserved across other ATPases.[14][17] This allosteric modulation locks the enzyme in an inactive conformation.[14] This distinct mechanism of action







generally confers higher selectivity for p97.[13] Notably, allosteric inhibitors have demonstrated the ability to overcome resistance mechanisms that emerge against ATP-competitive inhibitors, which often involve mutations in the ATP-binding pocket.[15][16][18] However, even highly selective allosteric inhibitors are not without potential off-target effects, as seen with NMS-873's impact on mitochondrial function.[14]















Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. p97: An Emerging Target for Cancer, Neurodegenerative Diseases, and Viral Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting p97 to Disrupt Protein Homeostasis in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 4. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A targeted covalent inhibitor of p97 with proteome-wide selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Specificity Showdown: Covalent vs. Allosteric p97 Inhibitors in the Spotlight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609607#specificity-comparison-of-covalent-vs-allosteric-p97-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com